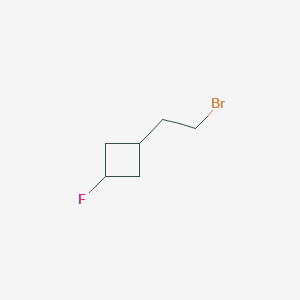

1-(2-Bromoethyl)-3-fluorocyclobutane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(2-Bromoethyl)-3-fluorocyclobutane” is a cyclobutane derivative with bromoethyl and fluorine substituents. Cyclobutane is a type of cycloalkane molecule that contains a ring of four carbon atoms .

Synthesis Analysis

While specific synthesis methods for “1-(2-Bromoethyl)-3-fluorocyclobutane” are not available, bromoethyl compounds can generally be synthesized through nucleophilic substitution reactions where a bromide ion (Br-) replaces a leaving group in an organic molecule . Fluorocyclobutane derivatives can be synthesized through various methods, including reactions involving fluorinating agents .Molecular Structure Analysis

The molecular structure of “1-(2-Bromoethyl)-3-fluorocyclobutane” would likely consist of a cyclobutane ring (a square planar structure of four carbon atoms) with a bromoethyl group (-CH2-CH2-Br) and a fluorine atom attached to different carbon atoms of the ring .Chemical Reactions Analysis

The compound “1-(2-Bromoethyl)-3-fluorocyclobutane” could potentially undergo various chemical reactions. The bromoethyl group might participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . The cyclobutane ring could undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Bromoethyl)-3-fluorocyclobutane” would depend on its molecular structure. For instance, bromoethyl compounds are generally liquid at room temperature and have relatively high boiling points due to the presence of the heavy bromine atom .Wissenschaftliche Forschungsanwendungen

Diagnostic Applications in Prostate Carcinoma

Fluorinated cyclobutane derivatives, such as anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-[18F]FACBC), have been extensively studied for their utility in positron emission tomography (PET) imaging, particularly for the diagnosis and management of prostate carcinoma. These compounds are valued for their high sensitivity and specificity in detecting recurrent prostate cancer.

Diagnosis of Recurrent Prostate Carcinoma

Studies demonstrate that anti-3-[18F]FACBC PET/CT imaging exhibits high sensitivity and specificity in identifying recurrent prostate carcinoma, offering a non-invasive, metabolic imaging technique for patient diagnosis and management (Ren et al., 2016).

Comparison with Other Imaging Modalities

Research comparing anti-3-[18F]FACBC PET/CT to magnetic resonance (MR) imaging and other tracers like 11C-choline PET/CT has indicated that fluorinated cyclobutane derivatives can offer more accurate localization of prostate cancer lesions, making them valuable tools in clinical settings (Turkbey et al., 2014).

Methodological Advances in Synthesis

Beyond diagnostic applications, advancements in the synthesis of fluorinated cyclobutanes have broadened their potential in scientific research and pharmaceutical development:

Synthesis Techniques

Research into the efficient synthesis of fluorinated cyclobutanes, such as the development of three-step syntheses for 1-aminomethyl-1-fluorocycloalkanes, has expanded the accessibility of these compounds for further study and application in medicinal chemistry (Moens et al., 2013).

Chemical Reactions and Applications

The exploration of novel reactions, like the silver-initiated radical ring expansion/fluorination of ethynyl cyclobutanols, has provided new pathways for creating complex molecules with potential applications in drug discovery and development (Tian et al., 2016).

Wirkmechanismus

Target of Action

Bromoethyl compounds are known to interact with various enzymes and proteins within the cell .

Mode of Action

Bromoethyl compounds are known to undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile (the bromoethyl compound) forms a sigma-bond with the aromatic system (such as a benzene ring), generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted aromatic system .

Biochemical Pathways

Bromoethyl compounds can participate in various biochemical reactions, including transmetalation in the suzuki–miyaura coupling .

Pharmacokinetics

The pharmacokinetics of bromoethyl compounds can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .

Result of Action

Bromoethyl compounds can potentially alter the function of target proteins or enzymes, leading to changes in cellular processes .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)-3-fluorocyclobutane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrF/c7-2-1-5-3-6(8)4-5/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEYMIYIHYDZGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)CCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanone](/img/structure/B2848892.png)

![4-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2848893.png)

![(3,5-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2848897.png)

![1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2848900.png)

![4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/no-structure.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2848902.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,5-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2848906.png)

![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2848908.png)